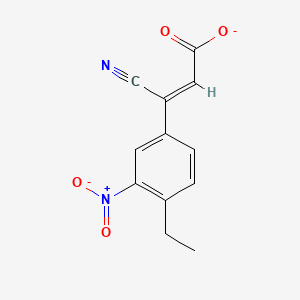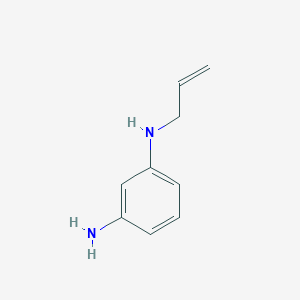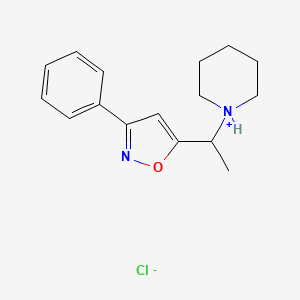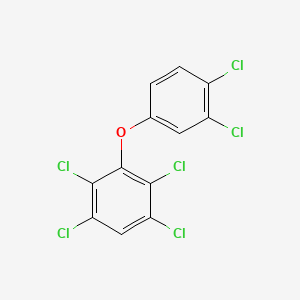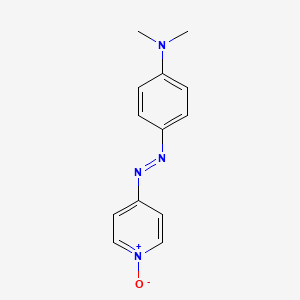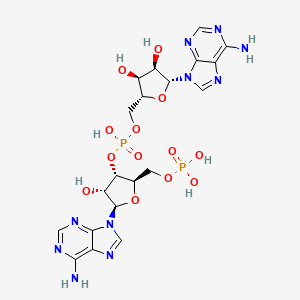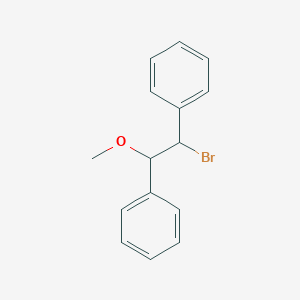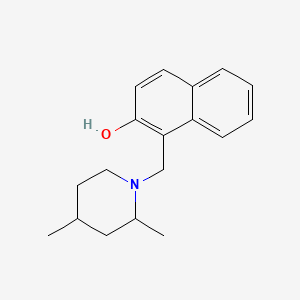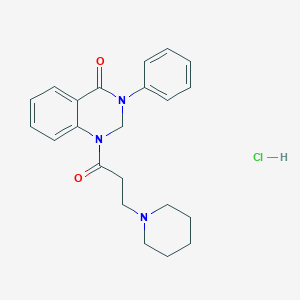
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the phenyl group, and the attachment of the piperidinopropionyl moiety. Common reagents and conditions used in these steps may include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Phenyl Group: This can be achieved through Friedel-Crafts acylation or other aromatic substitution reactions.
Attachment of Piperidinopropionyl Moiety: This step may involve the reaction of the intermediate with piperidine and propionyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor properties.
Industry
Industrially, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone: The parent compound with a simpler structure.
2,3-Dihydro-3-phenylquinazolinone: Lacks the piperidinopropionyl moiety.
1-(3-Piperidinopropionyl)quinazolinone: Lacks the phenyl group.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
Properties
CAS No. |
20887-22-3 |
|---|---|
Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-phenyl-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-21(13-16-23-14-7-2-8-15-23)25-17-24(18-9-3-1-4-10-18)22(27)19-11-5-6-12-20(19)25;/h1,3-6,9-12H,2,7-8,13-17H2;1H |
InChI Key |
AIDFBZUPIXPROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


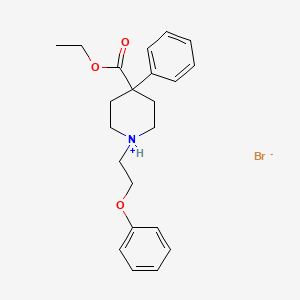
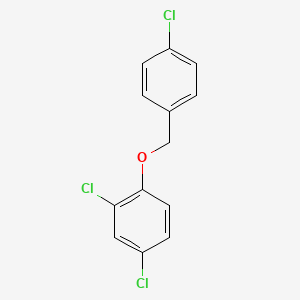
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
